molecular formula C12H15BrO B1437904 2-Bromo-1-(cyclopentyloxy)-4-methylbenzene CAS No. 1021142-90-4

2-Bromo-1-(cyclopentyloxy)-4-methylbenzene

Cat. No. B1437904
M. Wt: 255.15 g/mol
InChI Key: AAIGCHRNHULVMU-UHFFFAOYSA-N
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Description

“2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” is a chemical compound . It has a molecular formula of C12H15BrO2 and a molecular weight of 271.15 .


Molecular Structure Analysis

Cycloalkanes, like the cyclopentane ring in this molecule, are cyclic hydrocarbons where the carbon atoms are arranged in a ring . They are also saturated, meaning all carbon atoms are single bonded to other atoms .


Physical And Chemical Properties Analysis

The boiling point of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” is predicted to be 331.3±22.0 °C, and its density is predicted to be 1.366±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

1. Electrochemical Bromofunctionalization of Alkenes

  • Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
  • Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
  • Results or Outcomes: The bromination of organic molecules has been extensively studied to date, yet there is still a demand for safe and sustainable methodologies. Hazardous reagents, selectivity, low atom economy, and waste production are the most persisting problems of brominating reagents .

2. Pyrrolopyrazine Derivatives

  • Application Summary: Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings. Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral .
  • Methods of Application: This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results or Outcomes: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

3. Synthesis of 1-[2-bromo-1-(cyclopentyloxy)ethyl]-3-fluorobenzene

  • Application Summary: This compound is a derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
  • Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .

4. Synthesis of 2-Bromo-1-(cyclopentyloxy)-4-methoxybenzene

  • Application Summary: This compound is another derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
  • Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .

5. Synthesis of 2-bromo-1-(cyclopentyloxy)-4-fluorobenzene

  • Application Summary: This compound is another derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
  • Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .

6. Synthesis of 1-[2-bromo-1-(cyclopentyloxy)ethyl]-3-fluorobenzene

  • Application Summary: This compound is a derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
  • Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .

7. Synthesis of 2-Bromo-1-(cyclopentyloxy)-4-methoxybenzene

  • Application Summary: This compound is another derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
  • Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .

8. Synthesis of 2-bromo-1-(cyclopentyloxy)-4-fluorobenzene

  • Application Summary: This compound is another derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
  • Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .

properties

IUPAC Name

2-bromo-1-cyclopentyloxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9-6-7-12(11(13)8-9)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIGCHRNHULVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(cyclopentyloxy)-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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